Neuropeptide Y (13-36) (porcine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuropeptide Y (13-36) (porcine) is a selective neuropeptide Y2 receptor agonist. It is a fragment of the larger neuropeptide Y, which is a 36 amino acid peptide first isolated from the porcine brain. Neuropeptide Y is involved in various physiological processes, including regulation of appetite, anxiety, and circadian rhythms .

準備方法

Synthetic Routes and Reaction Conditions: Neuropeptide Y (13-36) (porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of neuropeptide Y (13-36) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide .

化学反応の分析

Types of Reactions: Neuropeptide Y (13-36) (porcine) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .

科学的研究の応用

Physiological and Pharmacological Roles

1.1 Appetite Regulation and Metabolism

NPY is known as a potent orexigenic hormone, meaning it stimulates appetite. The fragment NPY (13-36) has been shown to play a role in modulating energy balance and food intake. Research indicates that NPY (13-36) can inhibit the activity of neurons involved in the release of gonadotropin-releasing hormone (GnRH), which connects metabolic status with reproductive functions . This suggests that NPY (13-36) may have implications in understanding metabolic disorders and obesity.

1.2 Cardiovascular Effects

Studies have demonstrated that NPY (13-36) can influence vascular responses. For instance, it has been observed to enhance contractions in penile small arteries when precontracted with noradrenaline, indicating its potential role in vascular physiology and erectile function . This could lead to further exploration of NPY (13-36) in treating erectile dysfunction or other vascular-related conditions.

Mechanistic Insights

2.1 Receptor Interactions

NPY acts primarily through its receptors, notably the Y1 and Y2 subtypes. The effects of NPY (13-36) are mediated through these receptors, particularly the Y2 receptor, which has been implicated in various physiological responses such as inhibition of neuronal activity . Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic and reproductive health.

2.2 Neurotransmission Modulation

Research has shown that NPY (13-36) directly inhibits neuronal activity in GnRH neurons by activating G protein-coupled inwardly rectifying potassium channels via Y1 receptors . This mechanism highlights its potential as a modulator of neurotransmission, which could be harnessed in neuropharmacological applications.

Research Applications

3.1 Experimental Models

NPY (13-36) is utilized in various experimental setups to study its effects on neuronal activity and hormonal regulation. For example, primary GnRH-1 cell cultures have been used to assess how NPY influences calcium oscillations and GnRH release dynamics . Such models are essential for elucidating the role of neuropeptides in neuroendocrine functions.

3.2 Therapeutic Investigations

The potential therapeutic applications of NPY (13-36) are being explored in areas such as obesity management, stress-related disorders, and reproductive health. Its ability to modulate appetite and energy expenditure positions it as a candidate for developing anti-obesity drugs .

Case Studies and Findings

作用機序

Neuropeptide Y (13-36) (porcine) exerts its effects by selectively binding to the neuropeptide Y2 receptor. This interaction activates intracellular signaling pathways that regulate various physiological processes. The peptide’s effects include modulation of neurotransmitter release, regulation of appetite, and influence on circadian rhythms .

類似化合物との比較

Neuropeptide Y (1-36): The full-length peptide with broader receptor affinity.

Peptide YY (3-36): Another member of the neuropeptide Y family with similar physiological roles.

Pancreatic Polypeptide: Shares structural similarities and some functional overlap with neuropeptide Y

Uniqueness: Neuropeptide Y (13-36) (porcine) is unique in its selective affinity for the neuropeptide Y2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its truncated structure also provides insights into the minimal sequence required for receptor activation .

生物活性

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of food intake, blood pressure, and neurotransmitter release. The specific fragment known as Neuropeptide Y (13-36) (porcine) acts primarily as a selective agonist for the neuropeptide Y2 receptor, influencing cardiovascular responses and neuroprotective mechanisms.

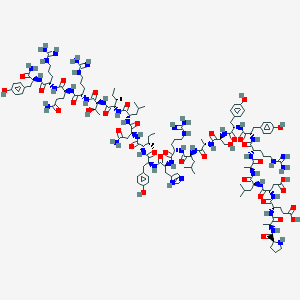

Structure and Properties

Chemical Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C135H209N41O36 |

| Molecular Weight | 2982.36 g/mol |

| Purity | >95% |

| CAS Number | 113662-54-7 |

NPY (13-36) is derived from the C-terminal end of the full-length NPY molecule and retains significant biological activity, particularly in the central nervous system (CNS) and peripheral tissues.

Neuropeptide Y (13-36) primarily interacts with the Y2 receptor subtype , which is implicated in various physiological responses. Its mechanisms include:

- Vasopressor Effects : Central administration of NPY (13-36) has been shown to elicit vasopressor responses, increasing arterial blood pressure without affecting heart rate. Studies indicate that doses ranging from 25 to 3000 pmol can produce a dose-dependent increase in mean arterial blood pressure in awake rats .

- Antagonistic Effects : NPY (13-36) can antagonize the vasodepressor effects of full-length NPY (1-36), suggesting that Y1 and Y2 receptors have opposing roles in cardiovascular regulation .

Cardiovascular Regulation

Research indicates that NPY (13-36) plays a significant role in cardiovascular regulation through its action on central and peripheral Y2 receptors. In spontaneously hypertensive rats, NPY (13-36) demonstrated increased potency in inducing pressor responses compared to normotensive rats, indicating potential therapeutic implications for hypertension management .

Neuroprotective Properties

Studies have also highlighted the neuroprotective effects of NPY against neurotoxicity associated with β-amyloid peptides, which are implicated in Alzheimer’s disease. In vitro experiments showed that pretreatment with NPY increased cell viability and modulated nerve growth factor (NGF) synthesis and release in cortical neurons exposed to β-amyloid . This suggests that NPY may offer protective benefits against neurodegenerative processes.

Case Studies

-

Hypertensive Rat Model :

- Objective : To evaluate the cardiovascular effects of NPY (13-36).

- Methodology : Intracerebroventricular injections were administered at varying doses.

- Findings : A significant increase in mean arterial blood pressure was observed, confirming the vasopressor role of NPY (13-36) via Y2 receptor activation .

-

Neuroprotection Against β-Amyloid :

- Objective : To assess the neuroprotective effects of NPY on neuronal damage.

- Methodology : Primary cortical neurons were pretreated with NPY before exposure to β-amyloid.

- Findings : Enhanced cell viability and altered NGF dynamics were noted, suggesting a potential therapeutic avenue for Alzheimer’s disease .

特性

CAS番号 |

113662-54-7 |

|---|---|

分子式 |

C135H209N41O36 |

分子量 |

2982.4 g/mol |

IUPAC名 |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1 |

InChIキー |

HEALDAASUSTTPJ-QGTLAHJGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |

正規SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

配列 |

PAEDLARYYSALRHYINLITRQRY |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。